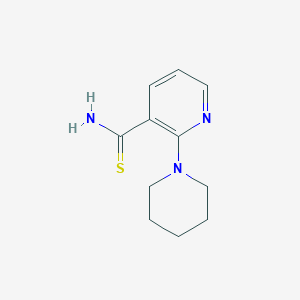

2-(Piperidin-1-YL)pyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperidin-1-YL)pyridine-3-carbothioamide is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)pyridine-3-carbothioamide typically involves the reaction of piperidine with pyridine-3-carbothioamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of pyridine-3-carbothioamide. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate and is usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)pyridine-3-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-1-YL)pyridine-3-carbothioamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)pyridine-3-carbothioamide involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both nitrogen and sulfur atoms allows it to form strong interactions with metal ions and other biomolecules, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(Piperidin-1-YL)pyridine-3-carboxylic acid

- 2-(Piperidin-1-YL)quinoline-3-carbaldehyde

- 2-(Piperidin-1-YL)pyridine-3-carbaldehyde

Uniqueness

2-(Piperidin-1-YL)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity compared to its carboxylic acid or aldehyde counterparts. This functional group allows for additional synthetic transformations and interactions, making it a versatile compound in various chemical and biological applications .

Biological Activity

2-(Piperidin-1-YL)pyridine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The compound consists of a piperidine ring attached to a pyridine moiety via a carbothioamide functional group. The presence of nitrogen and sulfur atoms contributes to its reactivity and biological interactions. The basicity imparted by the piperidine ring enhances its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Conventional Synthesis : Utilizing standard organic reactions to form the compound.

- Microwave-Assisted Synthesis : This method has been explored to improve yields and reduce reaction times significantly.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compounds also displayed significant antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation .

Enzyme Inhibition

Molecular docking studies indicate that this compound can effectively bind to active sites of enzymes such as acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases . Furthermore, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .

Structure-Activity Relationship (SAR)

The unique combination of the piperidine and pyridine rings along with the carbothioamide group plays a crucial role in determining the biological activity of this compound. Comparative studies with similar compounds reveal that modifications in the structure can significantly influence their efficacy:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Pyridin-4-YL)pyridine-3-carbothioamide | Pyridine ring at position 4 | Potentially different biological activity profile |

| 4-(Piperidin-1-YL)thiazole | Thiazole instead of pyridine | Different reactivity due to sulfur presence |

| 1-(Piperidin-1-YL)ethanone | Ketone functional group | Different reactivity patterns compared to thioamides |

| 2-(Morpholin-4-YL)pyridine | Morpholine ring instead of piperidine | Altered pharmacokinetics and biological interactions |

Case Studies

A notable case study involved evaluating the antimicrobial activities of various derivatives derived from this compound. The study highlighted that compound 7b exhibited the most potent activity against bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, these derivatives demonstrated low cytotoxicity with hemolytic activity percentages between 3.23% and 15.22%, indicating their safety profile .

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c12-10(15)9-5-4-6-13-11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIUSBOXYBGFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.